molecular formula C9H5ClF3N B8696700 6-chloro-5-(trifluoromethyl)-1H-indole

6-chloro-5-(trifluoromethyl)-1H-indole

Cat. No.: B8696700
M. Wt: 219.59 g/mol
InChI Key: UAWAOAKXRRWBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-5-(trifluoromethyl)-1H-indole is a useful research compound. Its molecular formula is C9H5ClF3N and its molecular weight is 219.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5ClF3N

Molecular Weight

219.59 g/mol

IUPAC Name

6-chloro-5-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C9H5ClF3N/c10-7-4-8-5(1-2-14-8)3-6(7)9(11,12)13/h1-4,14H

InChI Key

UAWAOAKXRRWBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-4-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline (16.5 g), copper(I) iodide (20.4 g) and dimethylformamide (100 ml) was stirred at room temperature for 10 min and then stirred with heating at 100° C. for 2.5 hr. The reaction mixture was allowed to cool, diethyl ether was added and the mixture was stirred at room temperature. The reaction mixture was filtered through a celite (trademark) filter, and the filtrate was washed with water and saturated brine, dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give a brown oil. The oil was purified by silica gel column chromatography (elution solvent:ethyl acetate-hexane (1:5-1:3)) to give 6-chloro-5-(trifluoromethyl)-1H-indole (5.75 g, yield 46%).
Name
5-chloro-4-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
20.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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